molecular formula C10H11F3O3 B14378203 Acetic acid;[4-(trifluoromethyl)phenyl]methanol CAS No. 89751-95-1

Acetic acid;[4-(trifluoromethyl)phenyl]methanol

Cat. No.: B14378203
CAS No.: 89751-95-1
M. Wt: 236.19 g/mol
InChI Key: BGYXWFHBDQNQNG-UHFFFAOYSA-N
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Description

Acetic acid;[4-(trifluoromethyl)phenyl]methanol is a chemical compound with the molecular formula C10H9F3O2. It is an ester derivative of acetic acid and 4-(trifluoromethyl)phenylmethanol. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[4-(trifluoromethyl)phenyl]methanol typically involves the esterification of acetic acid with 4-(trifluoromethyl)phenylmethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;[4-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;[4-(trifluoromethyl)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;[4-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and 4-(trifluoromethyl)phenylmethanol, which can then interact with various biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;[4-(trifluoromethyl)phenyl]methanol is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its carboxylic acid counterparts. This makes it particularly useful in applications requiring specific chemical behaviors .

Properties

CAS No.

89751-95-1

Molecular Formula

C10H11F3O3

Molecular Weight

236.19 g/mol

IUPAC Name

acetic acid;[4-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H7F3O.C2H4O2/c9-8(10,11)7-3-1-6(5-12)2-4-7;1-2(3)4/h1-4,12H,5H2;1H3,(H,3,4)

InChI Key

BGYXWFHBDQNQNG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1CO)C(F)(F)F

Origin of Product

United States

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